molecular formula C8H4BrClN2 B14763509 7-Bromo-3-chloro-1,6-naphthyridine

7-Bromo-3-chloro-1,6-naphthyridine

Cat. No.: B14763509
M. Wt: 243.49 g/mol
InChI Key: BAEAORSJQXWOLY-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted naphthyridines.

    Oxidation Products: Oxidized derivatives of naphthyridine.

    Reduction Products: Reduced forms of the compound.

Scientific Research Applications

7-Bromo-3-chloro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 7-Bromo-3-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

7-bromo-3-chloro-1,6-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-8-2-7-5(3-12-8)1-6(10)4-11-7/h1-4H

InChI Key

BAEAORSJQXWOLY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=CC2=NC=C1Cl)Br

Origin of Product

United States

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